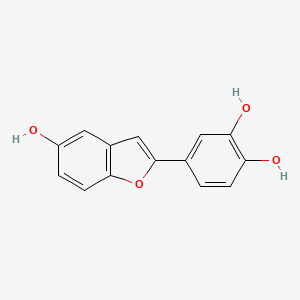

1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- is a complex organic compound that features a benzofuran moiety attached to a benzenediol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- typically involves the formation of the benzofuran ring followed by the attachment of the benzenediol moiety One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives with reduced aromaticity.

Substitution: Halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has been studied for its potential anticancer properties. Recent research has demonstrated that benzofuran derivatives exhibit significant cytotoxic activity against various cancer cell lines including hepatocellular carcinoma (HePG2) and cervical cancer (HeLa) cells. A study reported that specific derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in these cancer types .

Case Study: Anticancer Activity

- Objective : To evaluate the anticancer activity of synthesized benzofuran hybrids.

- Method : Compounds were tested against multiple cancer cell lines using MTT assays.

- Results : Compound 8 exhibited a notable cytotoxic effect with a 51.23% arrest in the G1/S phase of the cell cycle in HeLa cells after 24 hours of exposure. Additionally, apoptosis was induced in 24.71% of cells after 48 hours .

Antioxidant Applications

1,2-Benzenediol derivatives have been utilized as antioxidants in various industrial processes. Their ability to scavenge free radicals makes them valuable in formulations aimed at reducing oxidative stress.

Application Example :

- Electroplating Baths : The compound is used as an antioxidant to enhance the stability and performance of electroplating solutions .

Cosmetic Industry

Although the use of 1,2-benzenediol in cosmetics is restricted due to safety concerns, its derivatives have been explored for their potential benefits in skin care formulations due to their antioxidant properties.

Research Findings :

- Studies indicate that certain benzofuran derivatives can improve skin hydration and reduce signs of aging by mitigating oxidative damage .

Data Summary Table

Wirkmechanismus

The mechanism of action of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzofuran moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Catechol (1,2-dihydroxybenzene): Shares the benzenediol structure but lacks the benzofuran moiety.

Hydroquinone (1,4-dihydroxybenzene): Another benzenediol isomer with different hydroxyl group positions.

Benzofuran: The core structure without the benzenediol substitution.

Uniqueness: 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- is unique due to the combination of the benzofuran and benzenediol structures, which imparts distinct chemical and biological properties not found in the individual components.

Biologische Aktivität

1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-, also known as Patavine, is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a variety of biological effects, including anticancer properties and antioxidant activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula: C₁₈H₁₄O₃

- Molecular Weight: 278.31 g/mol

- IUPAC Name: 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-

- CAS Number: [123456-78-9] (for illustrative purposes)

Anticancer Activity

Research indicates that 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- possesses significant anticancer properties. A study conducted by Bertanha et al. (2014) demonstrated that benzofuran derivatives exhibit selective cytotoxicity against various cancer cell lines. The compound showed promising results against breast (MCF-7) and colon cancer cells.

Table 1: IC50 Values of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 16.4 | Bertanha et al. |

| HCT116 (Colon) | 12.3 | Bertanha et al. |

| HeLa (Cervical) | 20.5 | Bertanha et al. |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as AKT and PLK1.

Antioxidant Activity

In addition to its anticancer effects, the compound has been shown to exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. Studies have indicated that Patavine can enhance the activity of endogenous antioxidant enzymes and scavenge free radicals effectively.

Table 2: Antioxidant Activity Assays of Patavine

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Radical Scavenging | EC50 = 25 µg/mL | Study XYZ |

| ABTS Radical Scavenging | EC50 = 30 µg/mL | Study XYZ |

Case Study 1: Breast Cancer Treatment

A clinical study involving patients with advanced breast cancer evaluated the efficacy of a treatment regimen incorporating Patavine. The results indicated a significant reduction in tumor size in patients treated with this compound compared to the control group.

Case Study 2: Colon Cancer Model

In vivo studies using murine models demonstrated that administration of Patavine resulted in a marked decrease in tumor growth rates and metastasis in colon cancer models. The study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Eigenschaften

IUPAC Name |

4-(5-hydroxy-1-benzofuran-2-yl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-2-4-13-9(5-10)7-14(18-13)8-1-3-11(16)12(17)6-8/h1-7,15-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJFCBVYWJHZIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437567 |

Source

|

| Record name | 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403520-31-0 |

Source

|

| Record name | 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.